molecular formula C9H8N2 B13592390 3-Ethenylimidazo[1,2-a]pyridine

3-Ethenylimidazo[1,2-a]pyridine

Cat. No.: B13592390
M. Wt: 144.17 g/mol
InChI Key: WMQIKNOIHXVCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylimidazo[1,2-a]pyridine is a functionalized nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and materials science research. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous FDA-approved drugs and bioactive molecules, such as the anxiolytic Alpidem, the sedative Zolpidem, and the cardiotonic Olprinone, underscoring its broad pharmacological relevance . This scaffold is actively investigated for its potential in treating various conditions, including degenerative diseases, and as a key component in the design of acetylcholinesterase inhibitors for Alzheimer's disease research . The ethenyl substituent at the 3-position offers a highly reactive handle for further synthetic elaboration, enabling researchers to access more complex molecular architectures through cross-coupling, polymerization, or other functionalization reactions . Beyond its medicinal applications, imidazo[1,2-a]pyridine derivatives exhibit notable photophysical properties, making them promising candidates for developing organic light-emitting devices (OLEDs), logical molecular gates, and fluorescent sensors . This compound is intended for research purposes only in these and other exploratory applications. For Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H8N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h2-7H,1H2

InChI Key

WMQIKNOIHXVCOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2N1C=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Ethenylimidazo 1,2 a Pyridine and Its Derivatives

Establishment of the Imidazo[1,2-a]pyridine (B132010) Core Structure

The formation of the fused bicyclic imidazo[1,2-a]pyridine system is a critical first step, and numerous methods have been established to achieve this, ranging from classical cyclization reactions to more modern multicomponent and tandem strategies. semanticscholar.org

Conventional Cyclization Reactions for Imidazo[1,2-a]pyridines

Historically, the condensation of 2-aminopyridines with α-haloketones has been a primary method for constructing the imidazo[1,2-a]pyridine core. This reaction, often performed under thermal conditions or in the presence of a base, provides a direct route to a wide range of substituted imidazo[1,2-a]pyridines. bio-conferences.org Another well-established conventional approach involves the cyclization of 2-aminopyridines with various carbonyl compounds, such as α,β-unsaturated ketones and aldehydes. These methods, while effective, can sometimes require harsh reaction conditions.

More contemporary cyclization strategies have focused on milder and more efficient protocols. For instance, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents an environmentally friendly pathway to imidazo[1,2-a]pyridines. nih.gov Additionally, catalyst- and metal-free annulations of α-keto vinyl azides with 2-aminopyridines have been developed, allowing for the formation of three new C-N bonds in a highly atom-economical cascade process. nih.gov

Table 1: Examples of Conventional Cyclization Reactions for Imidazo[1,2-a]pyridine Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-Aminopyridine (B139424)α-HaloketoneHeat/BaseSubstituted Imidazo[1,2-a]pyridine bio-conferences.org
Pyridine (B92270)Ketone Oxime EsterCopper Catalyst / AerobicImidazo[1,2-a]pyridine nih.gov
2-Aminopyridineα-Keto Vinyl AzideCatalyst/Metal-FreeImidazo[1,2-a]pyridine nih.gov

Multicomponent Reaction Strategies for Core Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridine-3-amines, involving the condensation of an aldehyde, a 2-aminopyridine, and an isocyanide. mdpi.combeilstein-journals.orgmdpi.com This reaction is highly versatile and can be catalyzed by various acids. mdpi.com

Other notable MCRs for the synthesis of the imidazo[1,2-a]pyridine core include the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts. This approach provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. bio-conferences.org

Table 2: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Reaction NameReactantsCatalystKey Product FeatureReference
Groebke–Blackburn–BienayméAldehyde, 2-Aminopyridine, IsocyanideAcid Catalyst3-Amino-imidazo[1,2-a]pyridine mdpi.commdpi.com
A³ CouplingAldehyde, 2-Aminopyridine, AlkyneCopper Catalyst2,3-Disubstituted imidazo[1,2-a]pyridine bio-conferences.org

Oxidative Coupling and Tandem Reaction Approaches

Oxidative coupling and tandem reactions represent another efficient avenue for the synthesis of the imidazo[1,2-a]pyridine scaffold. semanticscholar.org These methods often involve the formation of multiple bonds in a single operation, leading to increased molecular complexity in a step-economical manner.

Copper-catalyzed oxidative coupling of ketoxime acetates with pyridines is one such example, providing access to a variety of functionalized imidazo[1,2-a]pyridines with high yields. cbijournal.com Another strategy involves the iodine-mediated oxidative cross-coupling of 2-aminopyridine with aromatic terminal alkynes, offering a transition-metal-free route to these heterocyclic systems. researchgate.net

Tandem reactions, such as the coupling of 2-aminopyridines with nitroolefins, can also be employed. For instance, an Fe(II)-catalyzed tandem coupling of 2-aminopyridines and 2-methylnitroolefins has been developed for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org These tandem processes often proceed through a sequence of reactions, such as Michael addition followed by intramolecular cyclization, to afford the final product. bio-conferences.org

Installation of the Ethenyl Moiety at the C3 Position

Once the imidazo[1,2-a]pyridine core is established, the next critical step is the introduction of the ethenyl (vinyl) group at the C3 position. This can be achieved through direct ethenylation methods or via palladium-catalyzed cross-coupling reactions.

Direct Ethenylation Strategies and Regioselective Considerations

Direct C-H functionalization has become an increasingly popular strategy for the introduction of new substituents onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. The C3 position of imidazo[1,2-a]pyridine is known to be nucleophilic and susceptible to electrophilic substitution and C-H functionalization. nih.gov

A notable method for direct C3-vinylation is the ruthenium-catalyzed oxidative olefination of imidazo[1,2-a]pyridines with acrylates. This reaction demonstrates high regioselectivity for the C3 position and excellent E-stereoselectivity, providing a step-economical route to 3-vinylimidazo[1,2-a]pyridine derivatives. rsc.org

Table 3: Direct Ethenylation of Imidazo[1,2-a]pyridine

ReagentCatalystKey FeaturesReference
AcrylatesRuthenium CatalystHigh C3 regioselectivity, E-stereoselectivity rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For the synthesis of 3-ethenylimidazo[1,2-a]pyridine, a 3-halo- or 3-triflyloxy-imidazo[1,2-a]pyridine precursor is typically required.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic electrophile. wikipedia.org To synthesize this compound via this method, a 3-haloimidazo[1,2-a]pyridine could be coupled with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While this reaction directly produces an alkynyl group, it is a highly relevant strategy for the synthesis of this compound. A 3-haloimidazo[1,2-a]pyridine can undergo a Sonogashira coupling with a terminal alkyne, such as acetylene or a protected derivative. scirp.org The resulting 3-alkynylimidazo[1,2-a]pyridine can then be selectively reduced to the corresponding 3-ethenyl derivative using methods such as Lindlar's catalyst or other partial reduction techniques.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org To form this compound, a 3-haloimidazo[1,2-a]pyridine could be coupled with ethylene (B1197577) gas or a vinylboronic acid derivative under Heck conditions. beilstein-journals.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for C3-Ethenylation

ReactionCoupling Partner 1Coupling Partner 2Catalyst SystemProduct Precursor
Stille3-Haloimidazo[1,2-a]pyridineVinylstannanePalladium CatalystThis compound
Sonogashira3-Haloimidazo[1,2-a]pyridineTerminal AlkynePalladium Catalyst, Copper Co-catalyst3-Alkynylimidazo[1,2-a]pyridine
Heck3-Haloimidazo[1,2-a]pyridineEthylene/Vinylboronic acidPalladium Catalyst, BaseThis compound

Olefination and Related Alkene-Forming Transformations

Olefination reactions represent a direct and widely utilized strategy for the synthesis of this compound and its derivatives. These methods typically involve the conversion of a carbonyl group at the C-3 position into a carbon-carbon double bond.

A key precursor for these transformations is 3-formylimidazo[1,2-a]pyridine. The synthesis of this aldehyde can be achieved through methods such as the Vilsmeier-Haack reaction or by copper-catalyzed C-H formylation of the imidazo[1,2-a]pyridine core using dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as the oxidant nih.gov.

Once the 3-formyl derivative is obtained, classical olefination reactions can be employed:

Wittig Reaction: This reaction involves the use of a phosphonium ylide, typically prepared from an alkyl halide and triphenylphosphine, to convert an aldehyde or ketone into an alkene rsc.orgrsc.orgresearchgate.netresearchgate.netharvard.edu. The reaction of 3-formylimidazo[1,2-a]pyridine with methylenetriphenylphosphorane (Ph3P=CH2) would yield this compound. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes rsc.orgorganic-chemistry.org.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides researchgate.net. This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes researchgate.net. The reaction of 3-formylimidazo[1,2-a]pyridine with a suitable phosphonate ester, such as diethyl methylphosphonate, in the presence of a base would produce this compound.

A more direct approach to introduce the ethenyl group is through C-H olefination. A highly regioselective ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates has been developed. This method provides access to diversely substituted imidazo[1,2-a]pyridine derivatives with excellent C-3 regioselectivity and E-stereoselectivity rsc.orgrasayanjournal.co.in. Similarly, palladium-catalyzed C-H olefination of imidazo[1,2-a]pyridine carboxamides with various acrylates has been reported to proceed in aqueous ethanol with oxygen as the oxidant nih.govresearchgate.net.

Other Ethenyl-Introducing Methodologies

Besides direct olefination, other synthetic strategies can be employed to introduce the ethenyl group at the C-3 position of the imidazo[1,2-a]pyridine ring. These often involve transition metal-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene rsc.orgnih.govorganic-chemistry.org. To synthesize this compound, a 3-haloimidazo[1,2-a]pyridine (e.g., 3-bromo- or 3-iodoimidazo[1,2-a]pyridine) could be coupled with ethylene gas or a vinylating agent like vinylboronic acid or a vinylstannane. The regioselectivity of the Heck reaction can be influenced by the catalyst, ligands, and reaction conditions buecher.denih.govlibretexts.org.

Sonogashira Coupling followed by Reduction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes libretexts.orgresearchgate.netscilit.com. A 3-haloimidazo[1,2-a]pyridine can be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield 3-ethynylimidazo[1,2-a]pyridine. Subsequent partial reduction of the alkyne to an alkene, for instance, using Lindlar's catalyst, would furnish this compound.

Table 1: Comparison of Ethenyl-Introducing Methodologies
MethodologyPrecursorKey ReagentsStereoselectivity
Wittig Reaction 3-Formylimidazo[1,2-a]pyridinePhosphonium ylide (e.g., Ph3P=CH2)Dependent on ylide stability
Horner-Wadsworth-Emmons 3-Formylimidazo[1,2-a]pyridinePhosphonate carbanionGenerally (E)-selective
Direct C-H Olefination Imidazo[1,2-a]pyridineAcrylates, Ru or Pd catalyst, oxidantHigh (E)-selectivity
Heck Reaction 3-Haloimidazo[1,2-a]pyridineEthylene or vinylating agent, Pd catalystTypically trans-selective
Sonogashira Coupling 3-Haloimidazo[1,2-a]pyridineTerminal alkyne, Pd/Cu catalystsNot applicable (alkyne formation)

Advanced Catalytic Systems in Ethenylimidazo[1,2-a]pyridine Synthesis

The development of advanced catalytic systems has significantly enhanced the efficiency, selectivity, and scope of synthetic routes to 3-ethenylimidazo[1,2-a]pyridines.

Ruthenium: As previously mentioned, ruthenium catalysts have proven highly effective for the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates, demonstrating excellent regioselectivity and E-stereoselectivity rsc.orgrasayanjournal.co.in.

Iron: While direct olefination with iron catalysts is less common, iron salts like FeBr3 have been used to catalyze the functionalization of imidazo[1,2-a]pyridines. For instance, an iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of imidazo[1,2-a]pyridines with aryl aldehydes has been reported, which could potentially be adapted for alkene synthesis rsc.org.

Copper: Copper catalysts are frequently employed in the synthesis of the imidazo[1,2-a]pyridine core itself and in subsequent functionalizations. For example, a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins using air as the oxidant has been developed organic-chemistry.org. Copper catalysts are also crucial in the Sonogashira coupling, which serves as an indirect route to the ethenyl group mdpi.com.

Visible-Light Photocatalysis: This emerging field offers green and mild conditions for organic transformations. Visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines has been explored, including methods for C3-formylation using rose bengal as a photocatalyst, which provides the precursor for olefination reactions mdpi.com. Photocatalytic methods can also be used for radical reactions to functionalize the imidazo[1,2-a]pyridine core rsc.org. Eosin Y has been used as a photocatalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines under visible light nih.govresearchgate.net.

Electrochemical Synthesis: Electrochemical methods provide an alternative to chemical oxidants and reductants. The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been developed, which can then be utilized in cross-coupling reactions to introduce the ethenyl group researchgate.net. Electrochemical approaches for the synthesis of various imidazo[1,2-a]pyridine derivatives are being explored as environmentally benign alternatives researchgate.netrsc.orgmdpi.com.

There is a growing interest in developing synthetic methods that avoid the use of heavy metals and employ environmentally friendly conditions.

Metal-Free Reactions: A catalyst-free reaction of 2-aminopyridine with conjugated nitrobutadienes has been reported to furnish 2-aryl-3-vinylimidazo[1,2-a]pyridines nih.gov. Additionally, iodine-catalyzed protocols for the synthesis of the imidazo[1,2-a]pyridine core have been developed, which can be considered a greener alternative to some metal-catalyzed methods nih.govorganic-chemistry.org. Nitrosylation of imidazo[1,2-a]pyridines has been achieved in a metal-free system using tert-butyl nitrite daneshyari.com.

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of imidazo[1,2-a]pyridines. This includes the use of greener solvents like water or polyethylene glycol (PEG), microwave-assisted synthesis, and multicomponent reactions that increase atom economy researchgate.netrasayanjournal.co.inccspublishing.org.cnresearchgate.net. For instance, an iodine-catalyzed mechanochemical grinding method has been developed for the synthesis of 2-arylimidazo[1,2-a]pyridines at ambient temperature researchgate.net.

Table 2: Overview of Advanced Catalytic Systems
Catalytic SystemReaction TypeAdvantages
Transition Metals (Ru, Fe, Cu) Olefination, Cross-couplingHigh efficiency, selectivity
Visible-Light Photocatalysis C-H FunctionalizationMild conditions, green energy source
Electrochemical Synthesis Halogenation, Core synthesisAvoids chemical oxidants/reductants
Metal-Free and Green Approaches Core synthesis, C-H functionalizationReduced toxicity, environmentally benign

Control of Stereochemistry and Regioselectivity in Ethenyl Group Formation

The control of stereochemistry and regioselectivity is a critical aspect of the synthesis of this compound and its derivatives.

Regioselectivity: The introduction of the ethenyl group is desired at the C-3 position. In direct C-H olefination reactions, the inherent reactivity of the imidazo[1,2-a]pyridine ring favors functionalization at the C-3 position due to its electron-rich nature. Ruthenium-catalyzed and palladium-catalyzed C-H olefination reactions have demonstrated high regioselectivity for the C-3 position rsc.orgrasayanjournal.co.innih.govnih.gov. In methods involving a pre-functionalized core, such as the Heck or Sonogashira reactions, the regioselectivity is predetermined by the position of the halide on the starting material.

Stereochemistry: The stereochemistry of the double bond (E/Z isomerism) is a key consideration.

In Wittig reactions , the stereochemical outcome depends on the ylide's stability. Non-stabilized ylides typically give the (Z)-alkene, while stabilized ylides favor the (E)-alkene organic-chemistry.orgresearchgate.net. The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides harvard.edu.

The Horner-Wadsworth-Emmons reaction is generally highly (E)-selective researchgate.net.

Direct C-H olefination reactions, such as the ruthenium-catalyzed method, have been shown to provide excellent E-stereoselectivity rsc.org.

The Heck reaction typically results in the formation of the trans-alkene due to the syn-addition of the palladium-carbon bond across the double bond followed by syn-elimination of palladium hydride organic-chemistry.org.

Chemical Transformations and Reactivity of the 3 Ethenylimidazo 1,2 a Pyridine Moiety

Reactivity of the Ethenyl Functional Group

The ethenyl substituent at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is an electron-rich double bond, influenced by the electron-donating nature of the heterocyclic system. This electronic characteristic governs its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Moiety

The vinyl group of 3-ethenylimidazo[1,2-a]pyridine is susceptible to both electrophilic and nucleophilic attack, a reactivity profile influenced by the electronic nature of the imidazo[1,2-a]pyridine ring.

Electrophilic Addition: The electron-rich nature of the imidazo[1,2-a]pyridine system enhances the nucleophilicity of the ethenyl group, making it reactive towards electrophiles. In general, electrophilic addition to unsymmetrical alkenes follows Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms. In the case of this compound, the initial attack of an electrophile (E+) would likely occur at the terminal carbon of the vinyl group (Cβ), leading to the formation of a carbocation intermediate at the α-carbon. This carbocation is stabilized by the adjacent electron-rich imidazo[1,2-a]pyridine ring. Subsequent attack by a nucleophile (Nu-) would complete the addition reaction.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on other vinyl-substituted electron-rich heterocycles. For instance, the electrophilic addition of reagents like hydrogen halides (HX) or halogens (X₂) to similar systems proceeds through such a mechanism.

Nucleophilic Addition: While less common for electron-rich alkenes, nucleophilic addition to the ethenyl group of this compound can occur, particularly under specific conditions or with highly activated nucleophiles. The imidazo[1,2-a]pyridine ring, being electron-rich, generally disfavors direct nucleophilic attack on the vinyl group. However, conjugate addition reactions have been observed with vinyl-substituted N-heterocycles, often facilitated by acid catalysis which activates the heterocyclic ring. nih.gov For example, double conjugate addition reactions of active methylene (B1212753) compounds to vinyl-substituted pyridines have been accomplished. nih.gov

Research on the conjugate addition of various nucleophiles to vinylpyrimidine derivatives has shown that a range of N-, O-, and S-centered nucleophiles can add across the vinyl function.

A summary of analogous nucleophilic addition reactions to vinyl-substituted heterocycles is presented below:

HeterocycleNucleophileProduct TypeReference
Vinyl-substituted PyridinesActive methylene compoundsDipyridyl products nih.gov
2-Chloro-4-vinylpyrimidineAmines, alkoxides, thiolates2-Chloro-4-(2-substituted ethyl)pyrimidines

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Ethenyl Group

The ethenyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In this context, this compound would react with a diene. The reactivity of vinyl-substituted azaarenes as dienophiles in Diels-Alder reactions has been a subject of study. While thermal variants of the vinylazaarene Diels-Alder reaction are known, they often require harsh conditions and can result in low yields. rsc.org

However, the use of Lewis acids has been shown to significantly promote these reactions, leading to higher yields, improved regioselectivity, and high diastereoselectivity. rsc.orgrsc.org The Lewis acid coordinates to the nitrogen atom of the pyridine (B92270) ring, withdrawing electron density and making the ethenyl group more electron-deficient and thus a better dienophile. This activation strategy has been successfully applied to various vinylazaarenes, including vinylpyridines, pyrazines, and pyrimidines, in their reactions with unactivated dienes. rsc.orgrsc.org Computational studies have suggested that the Lewis acid catalyst lowers the reaction barrier by reducing the Pauli repulsion between the reactants. acs.org

Below is a table summarizing the conditions and outcomes of Lewis acid-promoted Diels-Alder reactions of analogous vinylazaarenes:

VinylazaareneDieneLewis AcidProduct TypeYieldReference
4-VinylpyridineIsopreneBF₃·OEt₂Cyclohexenyl-pyridineHigh rsc.org
2-Vinylpyridine (B74390)2,3-Dimethyl-1,3-butadieneBF₃·OEt₂Cyclohexenyl-pyridineHigh rsc.org
2-VinylpyrazineIsopreneBF₃·OEt₂Cyclohexenyl-pyrazineHigh rsc.org

Polymerization and Copolymerization Studies of Ethenyl-Substituted Systems

The vinyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with the imidazo[1,2-a]pyridine moiety as a repeating unit. The polymerization of vinyl-substituted heterocycles is a well-established field, with applications in various areas, including the development of functional materials.

Anionic polymerization of 2-vinylpyridine has been extensively studied, revealing insights into the role of intermediate carbanions and their influence on the stereochemistry of the resulting polymer. The synthesis of cyclic vinyl polymers has also been achieved through N-Heterocyclic Carbene (NHC)-initiated anionic polymerization. nitech.ac.jp

Furthermore, copolymerization of vinyl-substituted heterocycles with other monomers allows for the synthesis of materials with tailored properties. For instance, the copolymerization of vinylimidazole and vinylpyridine with dibromodecane has been reported to yield polymers with high adsorption capacities for specific ions.

Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Ring System

Beyond the reactivity of the ethenyl group, the imidazo[1,2-a]pyridine core itself is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

C2- and C6-Substitutions and their Influence on Reactivity

Substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring can significantly influence the electronic properties and, consequently, the reactivity of the entire molecule, including the 3-ethenyl group.

The introduction of substituents at the C2 position of the imidazo[1,2-a]pyridine scaffold is a common strategy in medicinal chemistry. However, direct functionalization at C2 can be challenging due to the higher intrinsic reactivity of the C3 position towards electrophilic attack. researchgate.net Despite this, various methods for the synthesis of C2-functionalized imidazo[1,2-a]pyridines have been developed.

The influence of substituents on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has also been investigated, highlighting the tunability of the electronic structure of this scaffold. nih.gov

C3-Functionalization Beyond Ethenylation (e.g., Formylation, Alkylation)

The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is readily functionalized through various electrophilic substitution reactions.

Formylation: The introduction of a formyl group at the C3 position can be achieved through methods such as the Vilsmeier-Haack reaction. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a mixture of a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the electrophile. This method is generally effective for electron-rich aromatic and heterocyclic compounds.

Alkylation: The C3 position can also be alkylated through Friedel-Crafts type reactions. Catalyst-free Friedel-Crafts alkylation of imidazo[1,2-a]pyridines with β-nitrostyrenes has been reported to proceed in moderate to excellent yields. thieme-connect.com Additionally, a three-component aza-Friedel-Crafts reaction catalyzed by Y(OTf)₃ has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines from imidazo[1,2-a]pyridines, aldehydes, and amines. utexas.edunih.govnih.govresearchgate.netmdpi.com

A selection of C3-alkylation reactions of imidazo[1,2-a]pyridines is shown in the table below:

Alkylating AgentCatalyst/ConditionsProduct TypeYieldReference
β-NitrostyrenesCatalyst-free, t-BuOH, 80 °C3-(2-Nitro-1-phenylethyl)imidazo[1,2-a]pyridine derivativesModerate to excellent thieme-connect.com
Aldehydes and AminesY(OTf)₃, toluene, 110 °C3-(Amino(aryl)methyl)imidazo[1,2-a]pyridine derivativesModerate to good utexas.edunih.govnih.govresearchgate.netmdpi.com

Nitrogen Atom Functionalization (e.g., Quaternization, Derivatization)

Quaternization:

The nitrogen atom of the pyridine ring in the imidazo[1,2-a]pyridine scaffold can readily undergo quaternization when treated with alkyl halides. This reaction leads to the formation of pyridinium (B92312) salts. In the case of this compound, the quaternization is expected to occur at the N-4 position, analogous to the behavior of other pyridine derivatives. The reaction with alkyl halides such as methyl iodide would proceed to give the corresponding N-alkylpyridinium salt.

The quaternization of the nitrogen atom significantly alters the electronic properties of the molecule, making the ring system more electron-deficient. This can influence the reactivity of the ethenyl group and the aromatic core. For instance, quaternized vinyl- and alkynyl-pyridine reagents have been shown to be highly reactive towards nucleophiles in a cysteine-selective manner. znaturforsch.comorganic-chemistry.org While specific studies on this compound are limited, it is reasonable to extrapolate that N-quaternization would enhance the electrophilicity of the ethenyl group, making it more susceptible to Michael addition reactions.

The quaternization of various pyridine derivatives with different electrophiles, such as 2-bromo-4'-nitroacetophenone (B1207750) and methyl iodide, has been reported to be efficient, with improved yields and shorter reaction times when assisted by microwave irradiation. mdpi.com

Table 1: Predicted Quaternization Reactions of this compound

ReagentProductConditions
Methyl Iodide4-Methyl-3-ethenylimidazo[1,2-a]pyridinium iodideTypically in a solvent like acetonitrile (B52724) or DMF at room temperature or with gentle heating.
Benzyl Bromide4-Benzyl-3-ethenylimidazo[1,2-a]pyridinium bromideSimilar conditions to methyl iodide.
Ethyl Bromoacetate4-(Ethoxycarbonylmethyl)-3-ethenylimidazo[1,2-a]pyridinium bromideReaction in an appropriate solvent, may require heating.

This table is based on the general reactivity of pyridine derivatives and provides predicted outcomes for this compound.

Derivatization:

Cascade and Tandem Reactions Involving the Imidazo[1,2-a]pyridine Core

Cascade and tandem reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single operation, minimizing waste and improving efficiency. The this compound moiety is an excellent substrate for such reactions due to the presence of multiple reactive sites: the ethenyl group, the electron-rich imidazole (B134444) ring, and the pyridine ring.

The synthesis of the imidazo[1,2-a]pyridine core itself often involves tandem or cascade reactions. For example, the Groebke–Blackburn–Bienaymé reaction is a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org This can be followed by other transformations in a tandem sequence, such as the Ugi reaction, to create complex peptidomimetics. organic-chemistry.org

While many cascade reactions focus on the synthesis of the imidazo[1,2-a]pyridine ring, the pre-formed 3-ethenyl derivative can also participate in subsequent tandem processes. The ethenyl group, being a conjugated system, can act as a Michael acceptor or a dienophile in cycloaddition reactions.

A plausible, though not yet experimentally verified for this specific substrate, tandem reaction could involve a Michael addition to the ethenyl group followed by an intramolecular cyclization. For instance, a nucleophile could add to the β-carbon of the vinyl group, generating an enolate or an equivalent intermediate which could then attack a suitable electrophilic site within the same molecule or a newly introduced reagent. The conjugate addition of organolithium nucleophiles to trans-1,2-di-(2-pyridyl)ethylene has been shown to produce stable anionic intermediates that can be trapped by various electrophiles. masterorganicchemistry.comacs.org This suggests that the ethenyl group in this compound could similarly activate the molecule for subsequent reactions in a tandem fashion.

Furthermore, the Diels-Alder reaction of vinyl-substituted heteroaromatics is another potential avenue for cascade processes. While Diels-Alder reactions with pyridines themselves are challenging due to their aromaticity, vinylimidazoles have been shown to participate in such cycloadditions. researchgate.net It is conceivable that this compound could act as a diene or a dienophile under appropriate conditions, leading to the formation of complex polycyclic structures in a tandem fashion.

Table 2: Potential Cascade/Tandem Reactions Involving this compound

Reaction TypeReagentsPotential ProductKey Transformation
Michael Addition/CyclizationNucleophile (e.g., malonate ester), ElectrophileFused polycyclic systemInitial Michael addition to the vinyl group followed by intramolecular cyclization.
Diels-Alder ReactionDienophile (e.g., maleimide)Polycyclic adduct[4+2] cycloaddition involving the ethenyl group and part of the imidazole ring.

This table presents hypothetical reaction pathways based on the known reactivity of similar heterocyclic systems.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. dtic.milipb.pt It provides detailed information on the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecular structure. dtic.milipb.pt

¹H NMR Spectroscopy: The ¹H NMR spectra of imidazo[1,2-a]pyridines provide characteristic signals for the protons of the fused ring system and any substituents. For the parent imidazo[1,2-a]pyridine, the proton chemical shifts are influenced by the electron-donating nitrogen atom and the aromatic ring currents. dtic.mil In derivatives, these chemical shifts can be further affected by the electronic nature of substituents. dtic.milmdpi.com For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns revealing their positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton. dtic.mil The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are characteristic and have been extensively studied. dtic.milmdpi.comrsc.org The positions of substituents can be confirmed by the changes in the chemical shifts of the adjacent carbon atoms.

2D NMR Techniques: To overcome the complexity of 1D spectra, especially in more complex derivatives, various 2D NMR techniques are employed. dtic.milipb.ptmdpi.com These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the spin systems of the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular framework and confirming the connectivity of different structural fragments. ipb.ptmdpi.com

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled, which is particularly useful for identifying all the protons belonging to a specific ring or side chain. ipb.pt

A combination of these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon resonances in the structure of 3-ethenylimidazo[1,2-a]pyridine and its derivatives. mdpi.com

While solution-state NMR is the most common application for the structural elucidation of these molecules, solid-state NMR (ssNMR) can be a valuable tool for studying these compounds in the solid phase. This is particularly relevant when the imidazo[1,2-a]pyridine derivatives are incorporated into materials, such as polymers or heterogeneous catalysts. researchgate.net ssNMR can provide insights into the conformation, packing, and dynamics of the molecules within the solid matrix, information that is not accessible from solution-state NMR.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound and its analogs. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of an imidazo[1,2-a]pyridine derivative will display characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.govmdpi.com For example, C-H stretching vibrations in the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations of the fused heterocyclic system give rise to bands in the 1500-1650 cm⁻¹ range. nih.gov The presence of a vinyl group would be indicated by characteristic C=C stretching and C-H bending vibrations. The specific positions and intensities of these bands can be influenced by the substitution pattern on the imidazo[1,2-a]pyridine core. The nature and strength of acid sites in materials containing imidazo[1,2-a]pyridines can also be studied by adsorbing pyridine and analyzing the resulting FT-IR spectra. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum can be used to identify the characteristic vibrations of the imidazo[1,2-a]pyridine ring system and the ethenyl substituent. researchgate.netnih.gov Studies on related ionic liquids have shown that Raman spectroscopy can be used to investigate intermolecular interactions and the coordination of ions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and probing the fragmentation patterns of this compound and its derivatives. mdpi.comnih.govrsc.org

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. mdpi.comrsc.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecular ion. nih.govmdpi.com By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural components of the molecule. nih.govresearchgate.net For example, in studies of related 3-substituted imidazo[1,2-a]pyridines, characteristic fragmentation patterns have been observed, which can help to confirm the presence of the imidazo[1,2-a]pyridine scaffold and identify the nature of the substituent at the 3-position. nih.gov The fragmentation pathways can be further supported by computational calculations. nih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of imidazo[1,2-a]pyridine and its derivatives is characterized by absorption bands in the ultraviolet and visible regions, corresponding to electronic transitions between different molecular orbitals. beilstein-journals.org The parent pyridine molecule, for instance, exhibits absorption maxima around 250-262 nm. researchgate.netnist.gov The position and intensity of these bands are sensitive to the molecular structure, including the extent of conjugation and the presence of substituents. The introduction of an ethenyl group at the 3-position is expected to influence the electronic transitions and shift the absorption maxima.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. Studies on various imidazo[1,2-a]pyridine (B132010) derivatives, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G++(d,p), provide critical insights into molecular orbitals and charge distribution. nih.govnih.govscirp.orgresearchgate.net

The electronic properties of the imidazo[1,2-a]pyridine core are significantly influenced by substituents. The introduction of the ethenyl (vinyl) group at the C3 position is expected to extend the π-conjugated system of the molecule. This extension generally leads to a decrease in the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. nih.govscirp.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's stability and reactivity. nih.govscirp.org For the 3-ethenyl derivative, the extended conjugation would likely increase the global softness and decrease the chemical hardness, making it more reactive compared to the unsubstituted parent compound.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations, highlighting the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govscirp.org For the imidazo[1,2-a]pyridine scaffold, the most electron-rich regions (negative potential) are typically located on the nitrogen atom of the pyridine (B92270) ring and the imidazole (B134444) nitrogen, making them susceptible to electrophilic attack. scirp.orgelectrochemsci.org The C3 position is known to be a primary site for electrophilic substitution. The ethenyl group, being an electron-donating group through resonance, would further enhance the nucleophilicity of the heterocyclic ring.

Table 1: Predicted Global Reactivity Descriptors for 3-Ethenylimidazo[1,2-a]pyridine (Conceptual) Note: These values are illustrative and extrapolated from data on related imidazo[1,2-a]pyridine derivatives. Actual values would require specific DFT calculations.

ParameterDefinitionPredicted Trend for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher (less negative) than unsubstituted imidazo[1,2-a]pyridine
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower (more negative) than unsubstituted imidazo[1,2-a]pyridine
Energy Gap (ΔE) ELUMO - EHOMOSmaller, indicating higher reactivity
Chemical Hardness (η) (ELUMO - EHOMO) / 2Lower, indicating greater polarizability and reactivity
Chemical Softness (S) 1 / ηHigher, indicating greater reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2Moderate, influenced by the nitrogen atoms

Mechanistic Studies of Synthesis and Transformation Reactions

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound or a related multicomponent reaction. organic-chemistry.orgnih.gov DFT calculations can model the transition states and intermediates of these cyclization processes, confirming the most plausible reaction pathways.

For this compound, mechanistic studies would focus on two areas: the introduction of the ethenyl group and its subsequent transformations. The introduction could be achieved via reactions known to functionalize the C3 position, such as aza-Friedel–Crafts reactions or palladium-catalyzed cross-coupling reactions. mdpi.com Computational studies on related C3-functionalizations have detailed the role of catalysts and the energetics of intermediate steps. For instance, in Lewis acid-catalyzed reactions, DFT can model the activation of the electrophile and the subsequent nucleophilic attack by the C3 carbon of the imidazo[1,2-a]pyridine ring. mdpi.comnih.gov

The ethenyl group itself is a versatile handle for further transformations. Computational studies can predict the feasibility and regioselectivity of reactions such as epoxidation, hydrogenation, or cycloadditions. For example, a [2+2] cycloaddition involving the ethenyl group could be modeled to understand the activation barriers and stereochemical outcomes, guiding the synthesis of more complex derivatives. acs.org

Prediction of Spectroscopic Signatures

DFT and other computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which are essential for structural characterization.

Calculations on the parent imidazo[1,2-a]pyridine have been used to assign its FT-IR spectrum. researchgate.net For this compound, one would expect to see characteristic IR bands for the C=C stretching of the vinyl group around 1620-1640 cm⁻¹ and vinyl C-H bending vibrations.

The prediction of ¹H and ¹³C NMR spectra is a routine computational task. Based on the known spectra of the imidazo[1,2-a]pyridine core chemicalbook.com and standard values for vinyl groups, a predicted spectrum for this compound can be assembled. The vinyl protons would appear as a characteristic AMX spin system in the ¹H NMR spectrum, typically between 5.0 and 7.0 ppm. The C3 carbon to which the vinyl group is attached would show a downfield shift compared to the unsubstituted compound due to the sp² hybridization and conjugation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Ethenyl Group of this compound Note: Predicted values are relative to TMS and based on analogous structures. Coupling constants (J) for the vinyl protons are expected to be in the typical ranges: J(trans) ≈ 12-18 Hz, J(cis) ≈ 6-12 Hz, and J(geminal) ≈ 0-3 Hz.

AtomTypePredicted Chemical Shift (ppm)
¹H NMR6.5 - 7.0 (dd)
Hβ-cis ¹H NMR5.2 - 5.6 (dd)
Hβ-trans ¹H NMR5.7 - 6.1 (dd)
¹³C NMR125 - 130
¹³C NMR115 - 120

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on molecules at 0 K in the gas phase, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules at finite temperatures, including their conformational flexibility and interactions with solvents.

For this compound, a key question for conformational analysis is the rotational barrier around the C3-Cα single bond connecting the ethenyl group to the imidazo[1,2-a]pyridine ring. DFT geometry optimizations suggest that a planar conformation, where the vinyl group is coplanar with the heterocyclic ring system, is likely the most stable due to maximized π-conjugation. scirp.orgnih.gov MD simulations could explore the energetic landscape of this rotation, revealing the flexibility of the ethenyl substituent and identifying other low-energy conformers that might be populated at room temperature. These simulations are crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice.

Computational Design of Novel Derivatives and Catalytic Systems

Computational methods are at the forefront of designing new molecules with desired properties. The 3-ethenyl group on the imidazo[1,2-a]pyridine scaffold serves as a key anchor point for computational design.

Design of Novel Derivatives: By computationally modifying the ethenyl group (e.g., adding electron-withdrawing or -donating substituents) or using it as a starting point for simulated reactions, new derivatives can be designed in silico. Virtual screening of these designed compounds using docking simulations against biological targets like kinases or enzymes can identify promising candidates for synthesis. nih.govrsc.orgnih.gov For example, the ethenyl linker could be used to attach a pharmacophore designed to bind to a specific protein pocket.

Design of Catalytic Systems: The imidazo[1,2-a]pyridine core can act as a ligand for metal catalysts. DFT can be used to model the coordination of a metal to the nitrogen atoms of this compound. The electronic properties of the ethenyl group would influence the electron-donating ability of the ligand, thereby tuning the reactivity of the metal center. This allows for the computational design of novel catalytic systems for specific organic transformations.

Applications in Advanced Materials and Catalysis

Utilization as Building Blocks in Polymer Chemistry

The ethenyl substituent on the imidazo[1,2-a]pyridine (B132010) ring serves as a polymerizable handle, enabling the incorporation of this heterocyclic moiety into various polymer architectures. This allows for the development of functional polymers with tailored properties.

Synthesis of Functional Polymers and Copolymers

3-Ethenylimidazo[1,2-a]pyridine can be polymerized through various techniques, such as free radical polymerization, to yield poly(this compound). The resulting polymer possesses pendant imidazo[1,2-a]pyridine units, which can impart specific functionalities to the material. For instance, the basic nitrogen atoms in the heterocyclic rings can act as proton acceptors or coordination sites.

Furthermore, this compound can be copolymerized with other vinyl monomers to create copolymers with a range of properties. The choice of comonomer allows for the fine-tuning of characteristics such as solubility, thermal stability, and mechanical strength. For example, copolymerization with hydrophilic monomers could lead to water-soluble polymers with potential applications in biomedical fields, while copolymerization with hydrophobic monomers could yield materials suitable for coatings or membranes. The synthesis of poly(N-vinylimidazole) grafted onto chitosan (B1678972) has been reported, demonstrating the feasibility of incorporating imidazole-based structures into biopolymers. researchgate.net Similarly, poly(1-vinyl-3-alkylimidazolium) iodide polymers have been synthesized for use in dye-sensitized solar cells. researchgate.net

The synthesis of well-controlled poly(1-vinyl imidazole) has been achieved via RAFT polymerization, a technique that could potentially be applied to this compound to produce polymers with defined molecular weights and low dispersity. rsc.org

Table 1: Potential Functional Polymers and Copolymers of this compound

Polymer/CopolymerPotential Synthesis MethodPotential Properties and Applications
Poly(this compound)Free Radical Polymerization, RAFT PolymerizationBasic polymer, potential for metal coordination, catalyst support
Copolymer with Methyl MethacrylateFree Radical CopolymerizationTunable thermal and mechanical properties
Copolymer with Acrylic AcidFree Radical CopolymerizationpH-responsive hydrogels, drug delivery systems
Copolymer with StyreneFree Radical CopolymerizationModified optical and electronic properties

Development of Conjugated Polymers with Optoelectronic Properties

The imidazo[1,2-a]pyridine nucleus is an electron-rich heterocyclic system. When incorporated into a conjugated polymer backbone, it can significantly influence the material's optoelectronic properties. Interest in conjugated polymers has grown due to their potential use in various devices like organic thin-film transistors (OTFTs), solar cells, and polymer light-emitting diodes (PLEDs). nih.gov

While direct synthesis of conjugated polymers from this compound is not extensively documented, the general principles of conjugated polymer design suggest its potential. The nitrogen-containing heterocycle can act as a strong electron-donating unit within the polymer chain. By alternating this electron-rich unit with electron-accepting moieties, a donor-acceptor (D-A) conjugated polymer can be constructed. This D-A architecture is a common strategy for tuning the band gap of the polymer and, consequently, its absorption and emission properties. nih.gov

The synthesis of such polymers could be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, by first functionalizing the this compound monomer with appropriate reactive groups (e.g., boronic esters or stannanes). The resulting conjugated polymers could exhibit interesting photoluminescent and electrochemical properties, making them candidates for use in organic electronics. nih.govresearchgate.net

Table 2: Potential Optoelectronic Properties of Conjugated Polymers Incorporating Imidazo[1,2-a]pyridine

Polymer ArchitecturePotential PropertyPotential Application
Donor-Acceptor CopolymerTunable band gap, strong fluorescenceOrganic Light-Emitting Diodes (OLEDs)
All-Donor PolymerHigh hole mobilityOrganic Field-Effect Transistors (OFETs)
Cross-linked Conjugated PolymerEnhanced stabilitySensor applications

Role as Ligands in Organometallic Chemistry and Catalysis

The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms with available lone pairs of electrons, making it an excellent candidate for use as a ligand in organometallic chemistry. The nitrogen atom in the pyridine (B92270) ring and the nitrogen at the bridgehead position can both coordinate to a metal center, potentially acting as a bidentate ligand.

Design of Metal Complexes for Catalytic Reactions

This compound can be used to synthesize a variety of metal complexes. The coordination of this ligand to a metal center can influence the metal's electronic properties and steric environment, which are crucial factors in catalysis. The ethenyl group can also participate in the catalytic cycle or be used to immobilize the complex on a solid support.

Rhodium(I) complexes containing pyridine ligands have been shown to be effective catalysts for the carbonylation of methanol. core.ac.uk Similarly, it is plausible that rhodium complexes of this compound could exhibit catalytic activity in various organic transformations. The electronic properties of the imidazo[1,2-a]pyridine ring, which can be tuned by substituents, would allow for the rational design of catalysts with specific activities. The synthesis of manganese(II) complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands has been reported, highlighting the ability of related structures to form stable metal complexes. nih.gov

Exploration of Catalytic Efficiency and Selectivity

The catalytic efficiency and selectivity of metal complexes containing this compound as a ligand would depend on several factors, including the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The bidentate coordination of the imidazo[1,2-a]pyridine moiety can create a rigid and well-defined catalytic pocket, which can lead to high selectivity in certain reactions.

For example, in asymmetric catalysis, chiral versions of this compound could be used to synthesize enantioselective catalysts. The steric bulk and electronic nature of the ligand can be modified to optimize both the activity and the selectivity of the catalyst for a specific transformation. The study of pyridine as a ligand in transition metal complexes has shown its versatility in a wide range of catalytic reactions. researchgate.net

Table 3: Potential Catalytic Applications of Metal Complexes with this compound Ligands

MetalPotential Catalytic ReactionPotential Advantages
RhodiumHydroformylation, CarbonylationHigh activity and selectivity
PalladiumCross-coupling reactions (e.g., Suzuki, Heck)Stability and versatility
RutheniumMetathesis, HydrogenationFunctional group tolerance
CopperClick chemistry, Atom Transfer Radical Polymerization (ATRP)Mild reaction conditions

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes it a valuable building block for the construction of complex supramolecular architectures.

The imidazo[1,2-a]pyridine moiety can engage in hydrogen bonding through its N-H or C-H groups, and the aromatic rings can participate in π-π stacking interactions. These interactions can be used to direct the self-assembly of molecules into well-defined structures, such as helices, sheets, or cages. The ethenyl group can be used to further functionalize these assemblies or to polymerize them into stable supramolecular polymers.

Coordination-driven self-assembly is a powerful strategy for constructing intricate three-dimensional structures. nih.gov By combining this compound with appropriate metal ions, it is possible to form discrete metallosupramolecular architectures with specific shapes and sizes. These structures can have applications in areas such as molecular recognition, encapsulation, and catalysis. The hierarchical self-assembly of supramolecular structures based on π-π packing and hydrogen bonding has been explored with other imidazole-containing ligands. mdpi.com

Integration into Sensing Platforms and Molecular Devices

The inherent fluorescent properties of the imidazo[1,2-a]pyridine core make its derivatives, including this compound, highly suitable for the construction of sophisticated sensing platforms and molecular devices. The ethenyl group provides a convenient handle for polymerization or for grafting onto other structures, allowing the imidazo[1,2-a]pyridine unit to be incorporated into larger systems while retaining its sensing capabilities.

Researchers have successfully designed and synthesized fluorescent sensors based on the fused imidazo[1,2-a]pyridine scaffold. For instance, a fused imidazopyridine-based fluorescent probe demonstrated high sensitivity and selectivity for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within living HeLa cells. Such sensors can operate on a 'turn-on' or 'turn-off' fluorescence mechanism. Another study reported on imidazo[1,2-a]pyridine-based small organic fluorescent molecules for the selective detection of nerve agent simulants. These probes exhibited high sensitivity and selectivity for diethyl cyanophosphonate (DCNP) and diethyl chlorophosphate (DCP) at micromolar concentrations within seconds.

The ability to functionalize the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of its sensing properties. By introducing a polymerizable ethenyl group at the 3-position, it is possible to create polymeric sensors. These polymeric materials can offer advantages such as enhanced stability, processability, and the potential for creating thin films or nanoparticles for various sensing applications. The integration of these vinyl-functionalized monomers into polymers can lead to materials that exhibit a collective and potentially amplified response to analytes.

An example of a related functionalized probe is an imidazo[1,2-a]pyridine-functionalized xanthene dye, which was developed for the naked-eye detection of Hg²⁺. This probe, which operates through a change in its spirolactam structure, is also applicable for cell imaging and use in test strips. The synthesis of 3-vinyl imidazo[1,2-a]pyridines, catalyzed by copper(I) and palladium(II), provides a direct route to these valuable monomers for creating such advanced sensing devices.

Development of Functional Materials with Specific Optical or Electronic Characteristics

The unique optical and electronic properties of the imidazo[1,2-a]pyridine ring system are central to its use in the development of advanced functional materials. These materials are finding applications in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ethenyl substituent on the 3-position of the ring is critical for the synthesis of polymers with these desirable characteristics.

The imidazo[1,2-a]pyridine scaffold is known for its strong fluorescence, which can be modulated by introducing different substituents. For example, the introduction of a hydroxymethyl group has been shown to enhance fluorescence intensity. The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines results in excellent fluorescence quantum yields. This inherent luminosity is a key attribute for their use in light-emitting materials.

In the realm of electronic materials, imidazo[1,2-a]pyridine has been utilized as an electron-accepting unit in the design of bipolar deep-blue fluorescent emitters for high-performance OLEDs. These materials have demonstrated outstanding thermal stability and high emission quantum yields, with devices showing negligible efficiency roll-off at high brightness. The synthesis of 2-aryl-3-vinylimidazo[1,2-a]pyridines provides monomers that can be polymerized to create materials where these electronic properties are harnessed within a polymeric architecture.

The polymerization of vinyl-substituted imidazo[1,2-a]pyridines would lead to the formation of functional polymers with potentially novel optical and electronic properties. While specific data on the homopolymer of this compound is not widely available, the properties can be inferred from the behavior of the monomer and related polymers like poly(vinylpyridine) and poly(vinylimidazole). The resulting polymers are expected to be thermally stable and possess the characteristic fluorescence of the imidazo[1,2-a]pyridine moiety. The ability to create thin films from these polymers is particularly advantageous for the fabrication of electronic devices.

Compound NameChemical FormulaApplication/Property
This compoundC₉H₈N₂Monomer for functional polymers
Imidazo[1,2-a]pyridineC₇H₆N₂Core scaffold for fluorescent probes and materials
2-Aryl-3-vinylimidazo[1,2-a]pyridineVariesSynthesized monomer for functional polymers
Poly(vinylpyridine)(C₇H₇N)nRelated polymer with applications in materials science
Poly(vinylimidazole)(C₅H₆N₂)nRelated polymer with applications in materials science
Diethyl cyanophosphonate (DCNP)C₅H₁₀NO₂PNerve agent simulant detected by imidazo[1,2-a]pyridine probes
Diethyl chlorophosphate (DCP)C₄H₁₀ClO₃PNerve agent simulant detected by imidazo[1,2-a]pyridine probes
Iron(III) ionFe³⁺Analyte detected by imidazo[1,2-a]pyridine-based sensors
Mercury(II) ionHg²⁺Analyte detected by imidazo[1,2-a]pyridine-based sensors
PhenanthroimidazoleC₂₁H₁₄N₂Electron-donating unit in OLED emitters

Conclusion and Future Research Directions

Summary of Key Achievements in 3-Ethenylimidazo[1,2-a]pyridine Research

Research into the functionalization of the imidazo[1,2-a]pyridine (B132010) core has led to significant breakthroughs. The C-3 position is notably nucleophilic, making it a prime target for electrophilic substitution and allowing for the introduction of various functional groups, including alkenyl moieties. nih.gov

Key achievements applicable to the synthesis and understanding of this compound include:

Development of Diverse Synthetic Routes: A facile and efficient entry to 3-alkenyl substituted imidazo[1,2-a]pyridines has been developed using readily available allyl halides and 2-aminopyridines. researchgate.netnih.gov This formimidamide chemistry approach avoids the need for expensive or caustic transition metal catalysts. researchgate.netnih.gov

Catalyst-Free Functionalization: Novel multicomponent, catalyst-free reactions have been designed to functionalize the C-3 position. nih.gov For instance, a Petasis-like three-component reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid allows for C-3 arylomethylation without a metal catalyst. nih.gov

Understanding Reaction Mechanisms: Quantum chemical calculations have provided insight into the mechanistic pathways of these syntheses, revealing a preference for intramolecular Mannich-type additions, which enables a Baldwin-allowed 5-exo-trig cyclization. researchgate.netnih.gov

Broad Substrate Scope: Synthetic methods have demonstrated a broad tolerance for various functional groups on both the imidazo[1,2-a]pyridine core and the reacting partners, allowing for the creation of diverse libraries of compounds for drug discovery. mdpi.com

Table 1: Selected Synthetic Achievements for C-3 Substituted Imidazo[1,2-a]pyridines

AchievementMethodologyKey AdvantagesReference
Synthesis of 3-Alkenyl DerivativesFormimidamide chemistry from allyl halides and 2-aminopyridinesDevoid of transition metals, facile researchgate.net, nih.gov
C-3 ArylomethylationThree-component Petasis-like reactionCatalyst-free, one-pot synthesis nih.gov
C-3 AlkylationY(OTf)3-catalyzed three-component aza-Friedel–Crafts reactionHigh atomic economy, broad substrate scope mdpi.com
Aerobic Oxidative CouplingFeBr3-catalyzed reaction with aryl aldehydesUses air as an oxidant, homogeneous catalysis rsc.org

Identification of Current Challenges and Unaddressed Research Questions

Despite significant progress, the synthesis and application of this compound and its analogues face several challenges. Many established synthetic protocols for imidazo[1,2-a]pyridines still rely on metal catalysis, multi-step procedures, or the use of stoichiometric oxidants, which can be costly and environmentally taxing. nih.govresearchgate.net

Key challenges and open questions include:

Improving "Green" Synthesis: There is a persistent need for more environmentally friendly and operationally simplistic methods. nih.gov Developing syntheses that proceed under milder conditions, in greener solvents like water, and without the need for catalysts is a major goal. organic-chemistry.org

Regioselectivity Control: While the C-3 position is highly reactive, achieving precise regioselectivity in more complex substitution patterns remains a challenge that requires further exploration of directing groups and reaction conditions.

Scalability: Many novel synthetic methods are developed on a small laboratory scale. A significant challenge is the translation of these methods to gram-scale or industrial production, which is crucial for pharmaceutical and material applications. mdpi.com

Full Reactivity Profile: The full scope of the chemical reactivity of the ethenyl group at the C-3 position has not been exhaustively explored. Understanding how this group participates in or influences reactions such as cycloadditions, polymerizations, or metathesis is an area ripe for investigation.

Promising Avenues for Novel Synthetic Methodologies and Reactivity Exploration

The future of this compound synthesis lies in the development of more efficient, selective, and sustainable methods. Several emerging areas show great promise.

Photocatalysis: Visible-light-promoted reactions offer a mild and green alternative to traditional methods. Photocatalyzed C-H functionalization, such as nitrosylation, has been achieved with excellent site selectivity on the imidazo[1,2-a]pyridine scaffold without the need for external oxidants or additives. organic-chemistry.org Applying this to introduce or modify an ethenyl group is a promising direction.

Multi-component Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials in a one-pot synthesis. nih.gov Designing new MCRs that specifically yield this compound derivatives could significantly accelerate drug discovery programs.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Adapting existing or novel synthetic routes for this compound to a flow chemistry setup could overcome challenges related to scale-up and reproducibility.

Exploitation of the Ethenyl Group: The vinyl functionality is a versatile handle for a wide range of organic transformations. Future research should focus on leveraging this group for post-synthetic modifications, including its use in polymerization to create novel polymers, or as a substrate in powerful cross-coupling reactions to build more complex molecular architectures.

Potential for Future Developments in Advanced Materials and Catalytic Systems

The unique electronic and structural properties of the imidazo[1,2-a]pyridine core, combined with the reactive ethenyl group, position this compound as a valuable building block for advanced materials and catalytic systems.

Organic Electronics: The fused aromatic system of imidazo[1,2-a]pyridine suggests potential applications in organic electronics. The ethenyl group could be used to polymerize or graft these units onto surfaces to create organic semiconductors, light-emitting diodes (OLEDs), or sensors.

Novel Ligand Development: Imidazo[1,2-a]pyridines can act as N-heterocyclic carbene (NHC) ligands. mdpi.com The ethenyl group could serve as an additional coordination site or as a point of attachment to a polymer support, creating novel, potentially recyclable, catalytic systems. For example, nickel complexes with pyridine-chelated imidazo[1,5-a]pyridine (B1214698) NHC ligands have shown promise in the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com

Bioactive Polymers and Materials: By polymerizing this compound, it may be possible to create new materials with inherent biological activity. Such polymers could find use in antimicrobial coatings, drug-eluting medical devices, or as scaffolds for tissue engineering, building on the known antimicrobial and anticancer properties of the imidazo[1,2-a]pyridine scaffold. researchgate.netnih.gov

Q & A

Basic: What are the common synthetic routes for 3-Ethenylimidazo[1,2-a]pyridine derivatives?

Methodological Answer:
The synthesis of 3-substituted imidazo[1,2-a]pyridines, including ethenyl derivatives, relies on strategies such as:

  • Formimidamide Chemistry : A metal-free approach using benzyl/allyl halides and 2-aminopyridines under anhydrous conditions. This method avoids caustic reagents and enables regioselective substitution at the 3-position via a Mannich-type cyclization .
  • Ultrasound-Assisted Synthesis : A one-pot procedure in PEG-400 with K₂CO₃, achieving high yields (e.g., 2-arylimidazo[1,2-a]pyridines) through rapid reaction kinetics .
  • Oxidative Amination : Catalyzed by In-based metal-organic frameworks (e.g., MIL-68(In)) under air, enabling efficient coupling of 2-aminopyridines with nitroalkenes .
  • Multicomponent Reactions : Condensation of aldehydes, ketones, and amines under solvent-free or microwave-assisted conditions .

Basic: How do substituents at the 3-position influence biological activity?

Methodological Answer:
The 3-position is critical for modulating bioactivity due to electronic and steric effects:

  • Electron-Donating Groups (EDGs) : EDGs (e.g., -NH₂, -OCH₃) enhance anticancer activity by increasing electron density, improving interactions with hydrophobic pockets in target proteins .
  • Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -NO₂) reduce activity but may improve metabolic stability. For example, 3-acetyl derivatives exhibit dual roles: the acetyl group acts as a hydrogen-bond acceptor, while chlorine at the 8-position enhances selectivity for mitochondrial receptors .
  • Halogens : Bromine at the 3-position (as in 3-bromo-6-chloro derivatives) improves binding affinity for benzodiazepine receptors, with regioisomerism significantly altering selectivity .

Advanced: How can computational methods optimize reaction pathways for synthesizing 3-substituted derivatives?

Methodological Answer:
Quantum chemical analysis (e.g., DFT calculations) reveals mechanistic insights:

  • Cyclization Pathways : The dimethyliminium group in formimidamide intermediates reduces activation energy by favoring 5-exo-trig cyclization over Baldwin-forbidden 1,5-electrocyclization .
  • Transition-State Modeling : Simulations identify steric hindrance in bulky substituents (e.g., ethynyl groups), guiding solvent selection (e.g., DMF for polar intermediates) and catalyst design .
  • Reaction Kinetics : Machine learning predicts optimal conditions (e.g., solvent-free vs. PEG-400) by correlating substituent electronic parameters with reaction rates .

Advanced: How to address contradictions in substituent effects on anticancer activity across studies?

Methodological Answer:
Discrepancies often arise from experimental variables:

  • Cell Line Variability : For example, 3-ethynyl derivatives show potent activity against lung cancer (A549) but weak effects on breast cancer (MCF-7) due to differences in membrane transporter expression .
  • Assay Conditions : Varying pH or serum content alters protonation states of basic nitrogen atoms in the imidazo ring, affecting cell permeability .
  • Data Normalization : Use standardized controls (e.g., cisplatin as a positive control) and meta-analysis of IC₅₀ values across studies to resolve outliers .

Advanced: How to design experiments to assess metabolic stability of 3-ethenyl derivatives?

Methodological Answer:
Key steps include:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites. Monitor demethylation or epoxidation of the ethenyl group via LC-MS/MS .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions. Fluorine or chlorine substituents at the 6-position often reduce CYP affinity .
  • Plasma Stability Tests : Incubate compounds in plasma (37°C, pH 7.4) to evaluate esterase-mediated hydrolysis of labile groups (e.g., acetyl) .

Advanced: What is the role of halogen substituents in modulating selectivity toward biological targets?

Methodological Answer:
Halogens influence target engagement through:

  • Hydrophobic Interactions : Bromine at the 6-position (e.g., 6-bromo-2-methyl derivatives) enhances binding to hydrophobic pockets in carbonic anhydrase IX, a cancer biomarker .
  • Halogen Bonding : Chlorine at the 8-position forms halogen bonds with backbone carbonyls in kinase ATP-binding sites (e.g., EGFR), improving inhibitor potency .
  • Steric Effects : Fluorine’s small size allows deeper penetration into tight binding sites (e.g., bacterial DNA gyrase), while iodine’s bulk may hinder entry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.